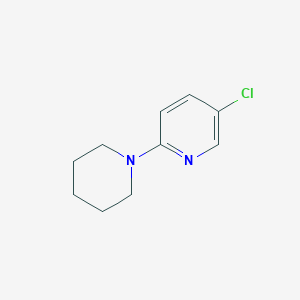

5-Chloro-2-(piperidin-1-yl)pyridine

Descripción general

Descripción

5-Chloro-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a piperidine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperidin-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction can be conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to achieve optimal yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different pharmacological properties.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydride in solvents such as DMF or THF.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-2-(piperidin-1-yl)pyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its cholinergic properties make it particularly valuable in developing drugs targeting neurological disorders. The compound's mechanism of action often involves modulating neurotransmitter systems, which can have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia.

Case Studies

- Antiproliferative Agents : Recent studies have demonstrated that derivatives of 5-chloro compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed promising results with GI50 values ranging from 29 nM to 47 nM against various cancer types . This highlights the potential of 5-chloro derivatives in oncological therapies.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor or modulator of various enzymes and receptors. Its ability to bind to biological targets can alter signaling pathways related to neurotransmission and neuroprotection, which is crucial for developing treatments for neurodegenerative diseases.

Research Findings

- EGFR Inhibition : A series of studies have focused on the design and synthesis of compounds based on this compound that target the epidermal growth factor receptor (EGFR). These compounds demonstrated competitive inhibition with IC50 values comparable to established drugs like erlotinib, indicating their potential as effective cancer therapeutics .

Agrochemical Development

Beyond pharmaceuticals, this compound is also being explored in agrochemical applications. Its unique reactivity profile allows it to serve as a building block for developing new agrochemicals that can enhance crop protection and yield.

Applications Overview

Stability and Handling

The stability of this compound under standard laboratory conditions has been noted, although it should be stored away from strong bases and acids to prevent decomposition. This stability is crucial for its application in both research settings and industrial synthesis processes.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its pharmacological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

2-(Piperidin-1-yl)pyridine: Lacks the chlorine substitution, which may affect its pharmacological profile.

5-Bromo-2-(piperidin-1-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological activity.

2-(Piperidin-1-yl)-3-chloropyridine: Chlorine substitution at a different position, which can influence its chemical and biological properties.

Uniqueness: 5-Chloro-2-(piperidin-1-yl)pyridine is unique due to the specific positioning of the chlorine atom, which can significantly impact its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Actividad Biológica

5-Chloro-2-(piperidin-1-yl)pyridine is a compound with significant potential in medicinal chemistry due to its structural features that include a pyridine ring and a piperidine moiety. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃ClN₂, with a molecular weight of approximately 198.68 g/mol. The compound features a chlorine atom at the 5-position of the pyridine ring and a piperidine ring attached at the 2-position, which enhances its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, making it a valuable candidate for drug development. Notably, compounds with similar structures have been shown to interact with various biological targets, including receptors and enzymes.

Key Biological Activities

- Antagonistic Activity : The compound has been investigated for its potential as an antagonist in various receptor systems. For instance, studies have shown that pyridine derivatives can influence G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

- Ligand Properties : The nitrogen atoms in both the pyridine and piperidine rings allow for coordination with metal ions, suggesting applications in coordination chemistry. This property could be harnessed for developing novel catalysts or therapeutic agents.

- In Vitro Studies : Preliminary studies indicate that this compound may exhibit promising results in vitro for various biological assays, including anti-cancer and anti-inflammatory activities .

Synthesis Methods

The synthesis of this compound typically involves several modern methods aimed at improving yields and reducing costs. Techniques such as microwave-assisted synthesis and solvent-free conditions are often utilized to enhance efficiency.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-(piperidin-1-yl)pyridine | Chlorine at position 6 | Potential use in different receptor targeting |

| 4-Chloro-N-(piperidin-4-yl)benzamide | Benzamide with piperidine | Different pharmacological profile |

| 3-Chloro-N-(piperidin-4-yl)aniline | Aniline derivative with piperidine | Enhanced anti-cancer properties |

This table highlights how variations in substitution patterns influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- GPR119 Agonism : Research has indicated that similar compounds can act as GPR119 agonists, which are implicated in glucose metabolism and insulin secretion . This suggests that derivatives of this compound could be explored for diabetes treatment.

- Antiparasitic Activity : Investigations into pyridyl derivatives have shown varying degrees of antiparasitic activity, with some modifications leading to enhanced efficacy against specific parasites .

- Metabolic Stability : Studies have also focused on the metabolic stability of these compounds in human liver microsomes, revealing insights into their pharmacokinetic profiles .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

The chlorine atom at the 5-position undergoes substitution reactions with nucleophiles under basic conditions. This reactivity is exploited to synthesize derivatives with modified biological or physicochemical properties.

Key Reaction Example :

Replacement with oxygen-containing nucleophiles

-

Substrate : 5-Chloro-2-(piperidin-1-yl)pyridine

-

Nucleophile : Piperidine-4-ol derivatives

-

Conditions :

-

Base: Sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 130°C

-

Reaction Time: 2 hours

-

-

Product : Pyridinone derivatives with piperidine-ether linkages .

Mechanistic Insight :

The reaction proceeds via deprotonation of the hydroxyl nucleophile by NaH, generating a strong alkoxide that attacks the electron-deficient pyridine ring at the chlorine position. The leaving group (Cl⁻) is displaced, forming a new C–O bond.

Piperidine Ring Functionalization

The piperidine moiety participates in coupling reactions, enabling further structural diversification.

2.1. Buchwald–Hartwig Amination

Reaction Example :

-

Substrate : 5-Chloro-4-(piperidin-4-yloxy)pyridin-2(1H)-one

-

Reagent : 5-Chloro-2-iodopyrimidine

-

Conditions :

-

Base: Diisopropylethylamine (DIEA)

-

Solvent: DMF

-

Temperature: 60°C

-

Reaction Time: 4 hours

-

-

Product : 5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)pyridin-2(1H)-one .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–60% (after purification) |

| Purity | >95% (HPLC) |

| Characterization | NMR, LC-MS |

Deprotection and Rearrangement Reactions

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is cleaved under acidic conditions to generate free amines for subsequent reactions.

Reaction Example :

-

Substrate : tert-Butyl 4-(5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate

-

Reagent : Hydrochloric acid (HCl, 37% aqueous)

-

Conditions :

-

Temperature: Room temperature

-

Reaction Time: 15 minutes

-

Key Observations :

-

Quantitative conversion observed via LC-MS ().

-

The free amine intermediate is critical for further functionalization, such as coupling with halopyrimidines.

Comparative Reactivity Table

The table below summarizes reaction pathways and outcomes for this compound derivatives:

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states in substitution reactions.

-

Temperature : Elevated temperatures (e.g., 130°C) are required for NAS due to the electron-withdrawing nature of the pyridine ring.

-

Steric Hindrance : Bulky substituents on the piperidine ring reduce coupling efficiency, necessitating optimized reaction protocols .

Propiedades

IUPAC Name |

5-chloro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOHZTMOLCAMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.